

Application Notes and Protocols: Synthesis of Diethyl Acetylsuccinate from Ethyl Acetoacetate

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Compound of Interest

Compound Name: *Diethyl acetylsuccinate*

Cat. No.: *B109451*

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Introduction

Diethyl acetylsuccinate is a valuable intermediate in organic synthesis, utilized in the preparation of a variety of compounds, including pharmaceuticals and heterocyclic systems. Its structure, featuring both keto and ester functionalities, allows for a range of chemical transformations. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of **diethyl acetylsuccinate** from ethyl acetoacetate. The primary method described is the alkylation of ethyl acetoacetate with ethyl chloroacetate using sodium ethoxide as a base, a widely adopted and reliable procedure.

Reaction and Mechanism

The synthesis proceeds via the formation of the enolate of ethyl acetoacetate, which then acts as a nucleophile in an SN2 reaction with ethyl chloroacetate.^{[1][2]} The acidic α -hydrogen of ethyl acetoacetate is readily abstracted by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion to form the C-alkylated product, **diethyl acetylsuccinate**.^{[1][2]}

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **diethyl acetylsuccinate**.

Parameter	Value	Reference
<hr/>		
Reactants		
<hr/>		
Ethyl Acetoacetate	1.1 moles	Organic Syntheses, Coll. Vol. 2, p. 272 (1943)
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Ethyl Chloroacetate	1.0 mole	Organic Syntheses, Coll. Vol. 2, p. 272 (1943)
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Sodium	1.0 gram atom	Organic Syntheses, Coll. Vol. 2, p. 272 (1943)
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Absolute Ethanol	400 cc	Organic Syntheses, Coll. Vol. 2, p. 272 (1943)
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Reaction Conditions		
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Reaction Time	5-6 hours	Organic Syntheses, Coll. Vol. 2, p. 272 (1943)
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Reaction Temperature	Reflux	Organic Syntheses, Coll. Vol. 2, p. 272 (1943)
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Product Information		
<hr/>		
Product Name	Diethyl Acetylsuccinate	
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CAS Number	1115-30-6	[3]
<hr/>		
Molecular Formula	C10H16O5	[3]
<hr/>		
Molecular Weight	216.23 g/mol	[3]
<hr/>		
Boiling Point	180-183 °C at 50 mmHg	[3]
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Density	1.081 g/mL at 25 °C	[3]
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Refractive Index (n20/D)	1.435	
<hr/>		
Yield		
<hr/>		
Theoretical Yield	Based on ethyl chloroacetate	
<hr/>		
Actual Yield	121-134 g (56-62%)	Organic Syntheses, Coll. Vol. 2, p. 272 (1943)
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Spectroscopic Data

1H NMR	See detailed protocol	[4]
13C NMR	See detailed protocol	[5]
IR Spectroscopy	Characteristic C=O and C-O stretches	
Mass Spectrometry	M+ at m/z 216	

Experimental Protocol

This protocol is adapted from a well-established procedure published in *Organic Syntheses*.

Materials and Equipment:

- 3-liter three-necked, round-bottomed flask
- Mechanical stirrer
- Reflux condenser
- Separatory funnel
- Heating mantle or steam bath
- Distillation apparatus with a short column
- Vacuum distillation apparatus
- Ethyl acetoacetate (143 g, 1.1 moles)
- Ethyl chloroacetate (123 g, 1 mole)
- Sodium (23 g, 1 gram atom), clean and cut into thin slices
- Absolute ethanol (400 cc)
- Ice bath

- Filter flask and suction filtration apparatus

Procedure:

- Preparation of Sodium Ethoxide: In a 3-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place 400 cc of absolute ethanol. Carefully and slowly add 23 g of clean sodium slices through the condenser. The reaction is exothermic and will cause the ethanol to boil. The completion of the reaction can be hastened by gentle heating on a steam bath once the initial vigorous reaction has subsided.
- Addition of Ethyl Acetoacetate: Once all the sodium has dissolved, cool the flask and slowly add 143 g (1.1 moles) of ethyl acetoacetate to the sodium ethoxide solution with stirring.
- Alkylation Reaction: Begin stirring the mixture and add 123 g (1 mole) of ethyl chloroacetate dropwise from the separatory funnel over a period of about one hour.
- Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for five to six hours.
- Work-up and Isolation:
 - Cool the reaction mixture and filter off the precipitated sodium chloride by suction.
 - Wash the sodium chloride precipitate with a small amount of absolute ethanol.
 - Combine the filtrate and the washings and remove the bulk of the ethanol by distillation through a short column using a steam bath.
 - Filter the residue to remove any remaining salt.
- Purification:
 - Transfer the crude product to a suitable flask for vacuum distillation.
 - Fractionally distill the residue under reduced pressure.

- Collect the fraction boiling at 121–124°C at 5 mm Hg. The expected yield is 121–134 g (56–62% of the theoretical amount).

Characterization:

- ^1H NMR (CDCl_3): δ 1.25 (t, 6H), 2.25 (s, 3H), 2.85 (d, 2H), 3.75 (t, 1H), 4.15 (q, 4H).
- ^{13}C NMR (CDCl_3): δ 14.0, 29.8, 45.1, 56.5, 61.0, 61.2, 168.9, 171.5, 201.8.
- IR (neat): ν 1740 (C=O, ester), 1720 (C=O, ketone), 1180 (C-O) cm^{-1} .
- Mass Spec (EI): m/z (%) 216 (M+, 5), 171 (40), 143 (100), 115 (30), 43 (85).

Safety Precautions

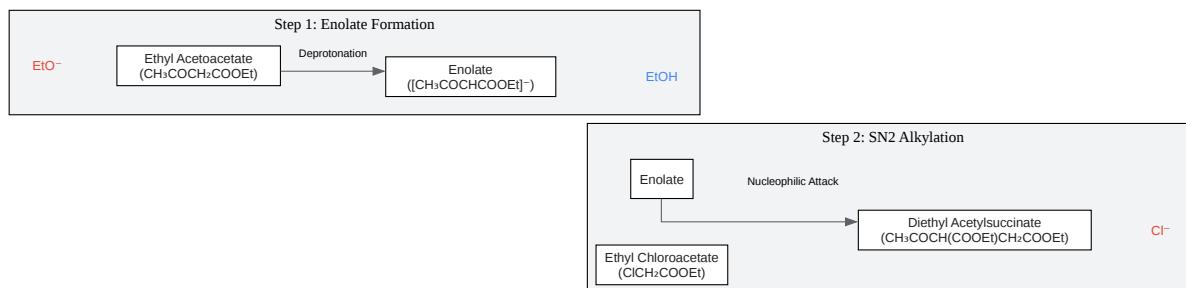
- Sodium metal is highly reactive with water and alcohols, producing flammable hydrogen gas. Handle with care in an inert atmosphere if possible, and avoid contact with moisture.
- Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.
- Ethyl chloroacetate is toxic and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment, including gloves and safety goggles.
- The reaction should be conducted in a well-ventilated fume hood.

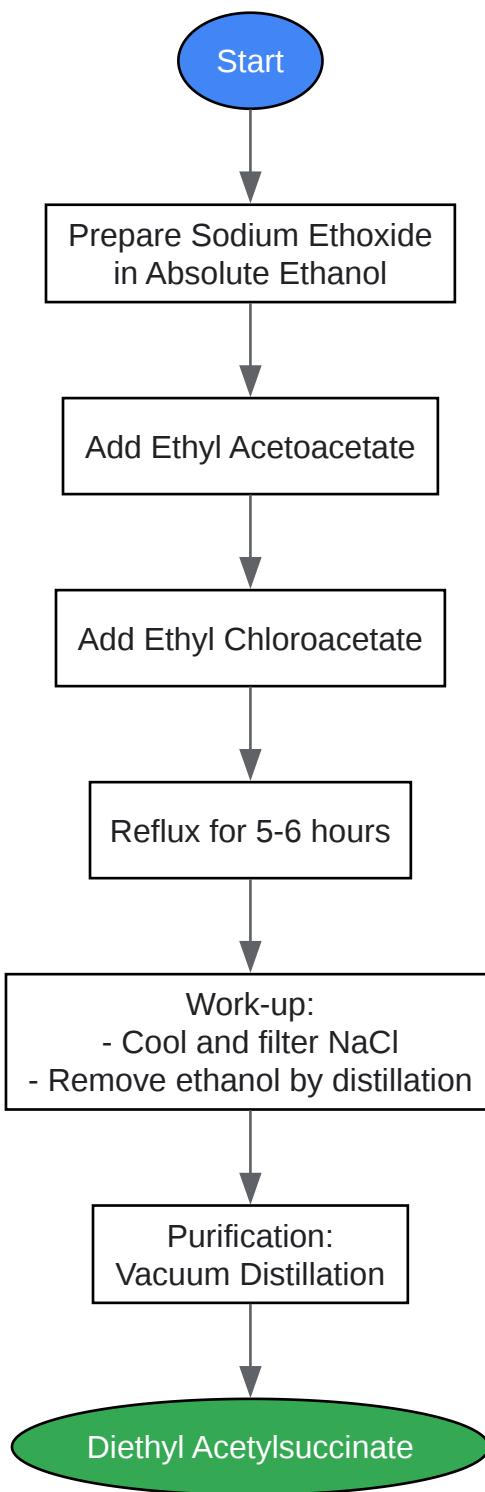
Alternative Synthesis Methods

While the sodium ethoxide method is robust, other bases and reaction conditions can be employed. Phase-transfer catalysis (PTC) offers a milder alternative, often using weaker bases like potassium carbonate and a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.^{[6][7]} This method can sometimes lead to improved yields and selectivity, and avoids the use of metallic sodium.

Diagrams

Reaction Mechanism



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